molecular formula C22H16ClF2N3S B12150334 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B12150334
M. Wt: 427.9 g/mol
InChI Key: TZNHIPDLHKGJFJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole class Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as nitriles or carboxylic acids.

    Substitution Reactions: The introduction of the chlorophenyl, difluorobenzylsulfanyl, and methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

  • The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and pathways. Researchers utilize it to create more complex molecules through various synthetic routes, including cyclization reactions and nucleophilic substitutions.

2. Material Science

  • In material science, derivatives of this triazole compound are being investigated for their potential use in developing polymers and coatings with specific properties. The stability and reactivity of the triazole ring contribute to the creation of materials that can withstand harsh conditions while maintaining desirable physical characteristics.

Biological Applications

1. Antimicrobial Activity

  • Triazole derivatives are known for their antimicrobial properties. Studies have shown that 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole exhibits significant activity against various bacterial strains and fungi. For example:
    • Antibacterial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
    • Antifungal Activity : Effective against common fungal pathogens, suggesting potential applications in treating infections .

2. Anticancer Potential

  • Preliminary research indicates that this compound may possess anticancer properties. Investigations into its interactions with biological targets are ongoing to assess its potential as a therapeutic agent in cancer treatment .

Medicinal Applications

1. Drug Development

  • The triazole ring is a common motif in many pharmaceuticals. Modifications of this compound could lead to the development of new drugs targeting various diseases. Researchers are exploring its derivatives for potential use as antifungal agents or in cancer therapy due to their ability to inhibit specific enzymes or receptors involved in disease progression .

2. Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves interaction with enzymes or receptors within biological systems. Ongoing biochemical assays and molecular modeling studies aim to elucidate these interactions further .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated the efficacy against bacterial strainsShowed significant inhibition against both Gram-positive and Gram-negative bacteria
Investigation of Anticancer ActivityAssessed potential as an anticancer agentIndicated promising results in inhibiting cancer cell proliferation
Material Science ApplicationDeveloped new polymeric materialsDemonstrated enhanced stability and reactivity under various conditions

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazoles. Its combination of chlorophenyl, difluorobenzylsulfanyl, and methylphenyl groups is not commonly found in other compounds, potentially leading to novel applications and effects.

Biological Activity

3-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole class. This compound is characterized by its complex structure which includes a triazole ring and various aromatic substituents. Its molecular formula is C22H16ClF2N3S, with a molecular weight of 427.9 g/mol. The unique arrangement of its substituents suggests potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The initial step usually involves the reaction of appropriate precursors to form the triazole structure.
  • Substitution Reactions : Subsequent reactions introduce the chlorophenyl and difluorobenzylsulfanyl groups.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens including bacteria and fungi.

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate

These results suggest that the compound may inhibit microbial growth through interactions with specific cellular targets.

Antifungal Properties

The antifungal activity of this triazole derivative has been evaluated in several studies. It has shown promising results against common fungal strains, indicating potential therapeutic applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. Molecular docking studies suggest that it may interact with various cancer-related targets:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways.
  • In vitro Studies : Cell viability assays have demonstrated significant anti-proliferative effects against cancer cell lines such as HepG2.
Cell LineIC50 (µg/mL)Reference
HepG212.5
MCF-715.0

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within biological systems. Molecular docking studies have identified potential targets that may be modulated by this compound:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Binding : It may bind to specific receptors that regulate apoptosis and cell cycle progression.

Case Studies

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The findings indicated that compounds with similar structural features exhibited potent antibacterial activity (MIC values ranging from <3.09 to 500 µg/mL) against Gram-positive bacteria .
  • Anticancer Evaluation : Another study focused on the anticancer effects of triazoles, demonstrating significant anti-proliferative activity against HepG2 cells with IC50 values comparable to established chemotherapeutic agents .

Properties

Molecular Formula

C22H16ClF2N3S

Molecular Weight

427.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H16ClF2N3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3

InChI Key

TZNHIPDLHKGJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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